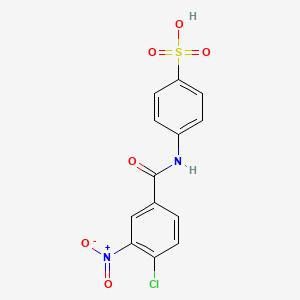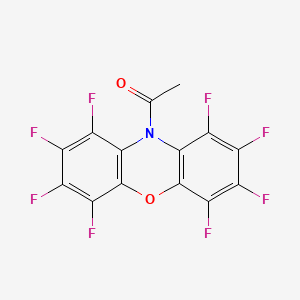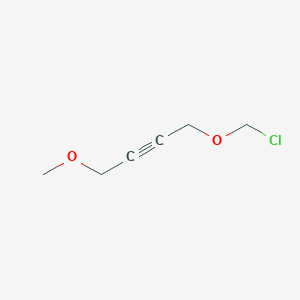
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a chloro, nitro, and sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid typically involves multiple steps:
Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The sulfonic acid group is introduced by treating the chloronitrobenzene with sulfur trioxide (SO3) in fuming sulfuric acid.
Amidation: Finally, the amide group is introduced by reacting the sulfonated compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Hydroxide ions, alkoxide ions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(4-Amino-3-chlorobenzamido)benzene-1-sulfonic acid.
Substitution: 4-(4-Hydroxy-3-nitrobenzamido)benzene-1-sulfonic acid.
Oxidation: Various sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Chloro-3-nitrobenzamide: Similar structure but lacks the sulfonic acid group.
4-(4-Chloro-3-nitrobenzamido)benzoic acid: Similar structure but lacks the sulfonic acid group.
Uniqueness
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
| 90164-02-6 | |
Fórmula molecular |
C13H9ClN2O6S |
Peso molecular |
356.74 g/mol |
Nombre IUPAC |
4-[(4-chloro-3-nitrobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-6-1-8(7-12(11)16(18)19)13(17)15-9-2-4-10(5-3-9)23(20,21)22/h1-7H,(H,15,17)(H,20,21,22) |
Clave InChI |
CQMKWAGJTHKQBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)

![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
